molecular formula C16H17N5O3S3 B2920235 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 393567-71-0

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2920235
CAS No.: 393567-71-0
M. Wt: 423.52
InChI Key: YXAAWCMTCKRIER-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It features a complex structure incorporating two key heterocyclic systems: a 4,5-dihydro-1,3-thiazole (thiazoline) ring and a 1,3,4-thiadiazole ring, linked by a sulfanylacetamide bridge. The 1,3,4-thiadiazole moiety is further functionalized with a 4-methoxyphenylacetamide group. This molecular architecture is strategically designed for investigation, as both 1,3,4-thiadiazole and thiazole derivatives are extensively documented in scientific literature for their broad spectrum of potential biological activities . Research into similar compounds indicates possible applications across various pharmacological domains, which may include antimicrobial, anti-inflammatory, and anticonvulsant studies, though the specific profile of this molecule requires empirical determination . The presence of multiple hydrogen bond acceptors and donors, along with a flexible sulfide linkage, suggests that this compound could serve as a valuable scaffold for studying molecular recognition and enzyme inhibition. It is intended for use as a standard in analytical chemistry, a building block in organic synthesis, or a lead compound in biological screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S3/c1-24-11-4-2-10(3-5-11)8-12(22)18-15-20-21-16(27-15)26-9-13(23)19-14-17-6-7-25-14/h2-5H,6-9H2,1H3,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAAWCMTCKRIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting from readily available thiazole and thiadiazole derivatives. The general procedure includes:

  • Formation of Thiazole Ring : The initial step often involves the reaction of an appropriate thioamide with α-halo ketones.
  • Thiadiazole Formation : Subsequent reactions involve the introduction of thiadiazole moieties through cyclization reactions.
  • Final Coupling : The final product is obtained by coupling the thiazole and thiadiazole components through acetamide linkages.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives containing the thiazole and thiadiazole rings demonstrate potent activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that modifications to the structure can enhance antimicrobial efficacy.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects in various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung adenocarcinoma), MCF7 (breast cancer).
  • IC50 Values :
    • For compound derivatives tested against A549 cells, IC50 values were reported around 10–20 µM.
    • MCF7 cells showed slightly higher IC50 values indicating varying sensitivity.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Evidence shows that certain derivatives activate apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight critical structural components necessary for biological activity:

  • Thiazole and Thiadiazole Rings : Essential for antimicrobial and anticancer activities.
  • Substituents on Phenyl Rings : Electron-donating groups such as methoxy enhance activity compared to electron-withdrawing groups.

Example SAR Data

Compound Structure Activity Type IC50/ MIC (µg/mL)
Basic ThiazoleAntimicrobial64
Methoxy-substituted PhenylAnticancer15
Halogenated VariantsEnhanced Activity<10

Case Study 1: Antimicrobial Efficacy

In a controlled study involving synthesized derivatives of the compound, researchers evaluated their effectiveness against a panel of bacterial strains. The results indicated a significant correlation between structural modifications and increased antimicrobial potency.

Case Study 2: Cytotoxicity in Cancer Models

Another study focused on the cytotoxic effects of the compound in various cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring improved selectivity towards cancer cells while reducing toxicity to normal cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Structure : Contains a 4-fluorophenyl group instead of 4-methoxyphenyl.
  • Molecular Formula : C₁₂H₁₂FN₃O₂S; Molecular Weight : 281.31 .
  • Key Differences: The electron-withdrawing fluorine atom may reduce π-π stacking compared to the methoxy group.
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
  • Structure : Features an ethoxyphenyl group and a 4-oxo-dihydrothiazole ring.
  • Molecular Weight : 310.39 .
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
  • Structure : Includes a sulfamoyl linker and ethyl-substituted thiadiazole.
  • Molecular Formula : C₁₂H₁₄N₄O₃S₂; Molecular Weight : 326.40 .
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Simpler thiazole core with a hydroxyphenyl substituent.
  • Molecular Weight : 234.27 .
  • Key Differences : The hydroxyl group offers strong hydrogen-bonding capacity but may reduce membrane permeability versus the methoxy group.

Bioactivity Trends

  • Antimicrobial Activity : Thiadiazole derivatives like N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide () show efficacy against bacterial strains, attributed to the methylsulfanyl group’s lipophilicity enhancing membrane penetration .
  • Enzyme Inhibition: Compounds with sulfamoyl groups (e.g., ) are known carbonic anhydrase inhibitors, suggesting the target compound’s methoxyphenyl group could modulate selectivity .
  • Cytotoxicity : Fluorophenyl analogs () exhibit anticancer activity, implying the target compound’s methoxy substituent might alter cytotoxicity profiles .

Physicochemical and Crystallographic Properties

Compound Molecular Weight Substituent LogP (Predicted) Crystallographic System
Target Compound ~400–450* 4-Methoxyphenyl ~2.5–3.0* Not reported
N-[4-Acetyl-5-(4-F-Ph)-thiadiazole] 281.31 4-Fluorophenyl ~2.8 Monoclinic (P2₁/c)
N-(5-MeS-thiadiazol-2-yl)acetamide 189.23† Methylsulfanyl ~1.5 Orthorhombic ()
N-(4-Sulfamoyl-Ph)acetamide 326.40 Sulfamoyl ~3.1 Not reported

*Estimated based on structural analogs. †Molecular weight from .

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